4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents including a chlorobenzenesulfonyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and reagents such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. The pyrimidine core can also interact with nucleic acids and proteins, affecting their function. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar piperazine and methoxyphenyl structure but has a triazole core instead of a pyrimidine.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also feature the methoxyphenyl and piperazine groups but have a pyridazinone core.
Uniqueness
4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H21ClN4O3S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-18-7-5-16(6-8-18)20-14-21(24-15-23-20)25-9-11-26(12-10-25)30(27,28)19-4-2-3-17(22)13-19/h2-8,13-15H,9-12H2,1H3 |
InChI Key |
GTAKJQCSSJKZCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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